Pilocarpine is a naturally occurring alkaloid, primarily sourced from the leaves of South American shrubs of the genus Pilocarpus, particularly Pilocarpus jaborandi []. It is classified as a parasympathomimetic agent and a muscarinic acetylcholine receptor agonist []. In scientific research, pilocarpine serves as a valuable tool for:
The synthesis of pilocarpine can be approached through various methods, including both extraction from natural sources and synthetic routes.
Pilocarpine has the molecular formula and a molar mass of approximately . The structure consists of a bicyclic lactone with an imidazole moiety contributing to its biological activity.
Pilocarpine undergoes various chemical reactions that are significant in both its synthesis and metabolism:
Pilocarpine primarily acts as an agonist at muscarinic acetylcholine receptors, particularly the M3 subtype found in exocrine glands:
Pilocarpine exhibits several notable physical and chemical properties:
Pilocarpine has several important applications in medicine:
Pilocarpine (chemical formula: C₁₁H₁₆N₂O₂; molecular weight: 208.26 g/mol) is a bicyclic lactone alkaloid derived botanically from Pilocarpus species leaves. Its structure comprises an imidazole ring linked via a methylene bridge to a γ-lactone ring with an ethyl substituent at the C3 position [2] [5] [10]. This configuration creates three chiral centers (C3, C4, and C2'), rendering stereochemistry critical to its pharmacology. Naturally occurring pilocarpine exists exclusively in the (3S,4R) enantiomeric form, which exhibits full muscarinic agonist activity. The (3R,4S) enantiomer (isopilocarpine) is pharmacologically inert due to steric hindrance at muscarinic binding sites [3] [10].
Table 1: Key Structural Features of Pilocarpine
Structural Element | Role in Pharmacological Activity |
---|---|
Imidazole ring | Base-catalyzed hydrolysis site; moderate stability at pH 4–5 |
γ-Lactone ring | Susceptible to esterase-mediated hydrolysis (inactivation) |
Ethyl group at C3 | Enhances lipid solubility and receptor affinity |
(3S,4R) stereochemistry | Mandatory for muscarinic receptor recognition |
Methylimidazolium moiety | Mimics acetylcholine’s quaternary ammonium group |
The lactone ring exhibits pH-dependent stability, undergoing hydrolysis to pilocarpic acid under alkaline conditions—a reaction that abolishes bioactivity. This degradation pathway necessitates acidic formulations (pH 4–5) for pharmaceutical preparations [5] [10].
Pilocarpine binds all five muscarinic receptor subtypes (M1–M5) but displays biased agonism with functional selectivity:
Table 2: Pilocarpine Activity at Muscarinic Receptor Subtypes
Subtype | Tissue Localization | Pilocarpine Efficacy | Primary Signaling Outcome |
---|---|---|---|
M1 | CNS neurons, ganglia | Full agonist | Gq/11-mediated PLC activation |
M2 | Cardiac muscle, CNS | Partial agonist (low) | Gi/o-mediated cAMP inhibition |
M3 | Exocrine glands, smooth muscle | Partial agonist (moderate) | Gq/11-mediated PLC activation |
M4 | CNS, autonomic ganglia | Partial agonist (low) | Gi/o-mediated cAMP inhibition |
M5 | CNS dopaminergic neurons | Moderate agonist | Gq/11-mediated PLC activation |
Pilocarpine’s effects are mediated through divergent G protein pathways:
Table 3: Pharmacokinetic Parameters of Pilocarpine
Parameter | Oral (5 mg) | Oral (10 mg) | Ophthalmic |
---|---|---|---|
Tₘₐₓ (hours) | 1.25 | 0.85 | 0.3–2.2 |
Cₘₐₓ | 15 μg/L | 41 μg/L | 897 pg/mL (healthy) |
Elimination t₁/₂ | 0.76 h | 1.35 h | 3.96 h |
Plasma Protein Binding | <5% | <5% | Not detected |
Pilocarpine undergoes rapid enzymatic inactivation via two primary routes:
Elimination is predominantly renal, with >90% of administered doses excreted as pilocarpic acid and hydroxylated derivatives within 24 hours. Hepatic impairment reduces plasma clearance by 30% and doubles elimination half-life (to 2.1 hours), whereas renal dysfunction does not significantly alter pharmacokinetics [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7